6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid
Overview
Description
6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid, also known as HOBt, is a heterocyclic organic compound with the molecular formula C10H7N2O4S. It is widely used in organic synthesis as a coupling reagent to activate carboxylic acids for peptide and amide bond formation. HOBt is a white crystalline solid and is soluble in water, methanol, and acetonitrile.
Mechanism of Action
6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid activates carboxylic acids by forming an active ester intermediate, which reacts with an amine to form a peptide bond. The activation of carboxylic acids by 6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid is believed to occur through the formation of a mixed anhydride intermediate.
Biochemical and Physiological Effects:
6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid does not have any direct biochemical or physiological effects as it is not used as a drug. However, it is widely used in the synthesis of peptides and peptide conjugates, which have various biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid is a highly effective coupling reagent for peptide and amide bond formation. It is easy to handle, has a long shelf life, and is relatively inexpensive. However, 6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid is sensitive to moisture and can degrade over time, which can affect its effectiveness. Additionally, 6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid can be toxic and should be handled with care.
Future Directions
There are several future directions for the use of 6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid in scientific research. One area of research is the development of new coupling reagents that are more efficient and have fewer limitations than 6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid. Another area of research is the use of 6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid in the synthesis of novel peptides and peptide conjugates with specific biochemical and physiological properties. Additionally, 6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid could be used in the development of new drug delivery systems that utilize peptides and peptide conjugates.
Scientific Research Applications
6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid is widely used in scientific research for peptide and amide bond formation. It is used as a coupling reagent in solid-phase peptide synthesis and in solution-phase peptide synthesis. 6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid is also used in the synthesis of cyclic peptides and in the preparation of peptide conjugates.
properties
IUPAC Name |
6-hydroxy-7-oxobenzo[e]perimidine-4-sulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O5S/c18-9-5-10(23(20,21)22)14-12-11(9)15(19)8-4-2-1-3-7(8)13(12)16-6-17-14/h1-6,18H,(H,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXWZGUXNBEQGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC=NC4=C(C=C(C(=C43)C2=O)O)S(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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